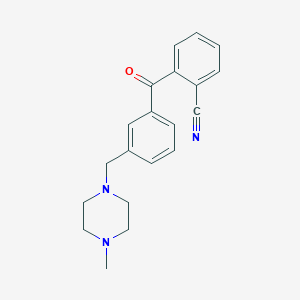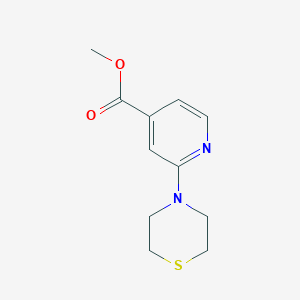
Methyl 2-thiomorpholin-4-ylisonicotinate
説明
“Methyl 2-thiomorpholin-4-ylisonicotinate” is a chemical compound with the molecular formula C11H14N2O2S . It has a molecular weight of 238.31 g/mol . The compound is also known by other synonyms such as “methyl 2-thiomorpholin-4-yl pyridine-4-carboxylate”, “methyl 2-1,4-thiazaperhydroin-4-yl pyridine-4-carboxylate”, and "4-pyridinecarboxylicacid, 2-4-thiomorpholinyl-, methyl ester" .
Molecular Structure Analysis
The SMILES representation of “Methyl 2-thiomorpholin-4-ylisonicotinate” isCOC(=O)C1=CC(=NC=C1)N1CCSCC1 . This representation provides a text-based way to describe the structure of the compound. For a detailed structural analysis, specialized software or tools that can interpret and visualize this SMILES string may be used. Physical And Chemical Properties Analysis
“Methyl 2-thiomorpholin-4-ylisonicotinate” is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Proteomics Research
Methyl 2-thiomorpholin-4-ylisonicotinate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product in proteomics research due to its ability to interact with proteins, which can help in understanding protein behavior, modifications, and interactions within a biological context.
Drug Development
In the field of drug development, this compound has shown promise due to its structural similarity to thiazole-based molecules, which are known for their diverse biological activities . It can be used as a precursor or an intermediate in the synthesis of pharmaceuticals that target a range of diseases, from microbial infections to cancer.
Biological Activity Studies
Thiazole derivatives, like Methyl 2-thiomorpholin-4-ylisonicotinate , are studied for their potential biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial properties, making them valuable in the development of new therapeutic agents .
Environmental Research
This compound’s potential environmental applications are being explored, particularly in the degradation of environmental pollutants. Its reactivity can be harnessed to break down harmful substances and assist in bioremediation efforts.
Synthesis of Antimicrobial Agents
The antimicrobial properties of thiazole derivatives make Methyl 2-thiomorpholin-4-ylisonicotinate a candidate for the synthesis of new antimicrobial agents. Its structure allows for the creation of compounds that can be effective against resistant strains of bacteria and other pathogens .
Neuroprotective Drug Research
Research into neuroprotective drugs often involves thiazole derivatives due to their potential in treating neurodegenerative diseases. This compound could play a role in the synthesis of drugs that protect nerve cells from damage or degeneration .
Antitumor and Cytotoxic Drug Synthesis
The antitumor and cytotoxic activities of thiazole derivatives are of significant interest in cancer researchMethyl 2-thiomorpholin-4-ylisonicotinate may be used to develop new anticancer drugs that can target and destroy cancer cells with minimal side effects .
Chemical Reaction Accelerators
In chemical synthesis, this compound can act as a catalyst or a reaction accelerator. Its unique structure can facilitate various chemical reactions, making it a valuable tool in synthetic chemistry .
Safety and Hazards
“Methyl 2-thiomorpholin-4-ylisonicotinate” is harmful if swallowed, causes skin irritation, is harmful if inhaled, may cause respiratory irritation, is harmful in contact with skin, and causes serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, washing skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and seeking medical attention if feeling unwell or if in eyes .
特性
IUPAC Name |
methyl 2-thiomorpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-15-11(14)9-2-3-12-10(8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDUKGWOJJNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640224 | |
| Record name | Methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-thiomorpholin-4-ylisonicotinate | |
CAS RN |
898289-26-4 | |
| Record name | Methyl 2-(4-thiomorpholinyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





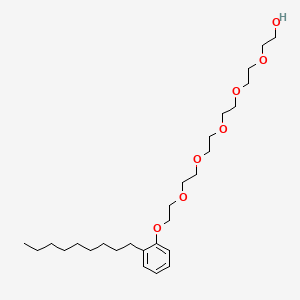
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1614293.png)
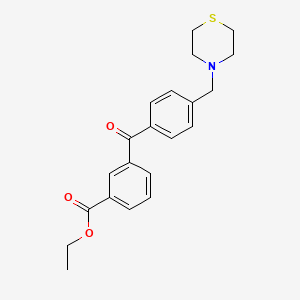
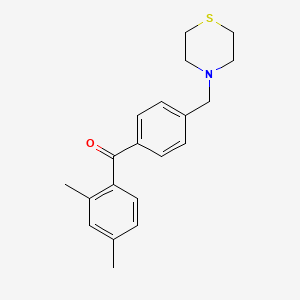

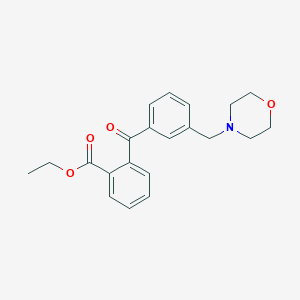


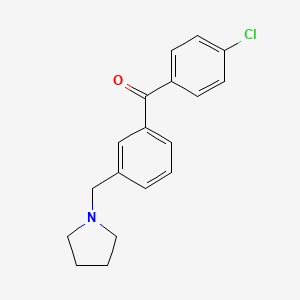
![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)
